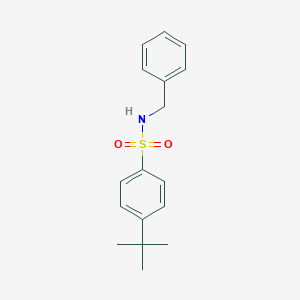
N-benzyl-4-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-tert-butylbenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H21NO2S.
Aplicaciones Científicas De Investigación
N-benzyl-4-tert-butylbenzenesulfonamide has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-benzyl-4-tert-butylbenzenesulfonamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In material science, N-benzyl-4-tert-butylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-benzyl-4-tert-butylbenzenesulfonamide has been used as a protecting group for amines.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide is not fully understood. However, it has been suggested that N-benzyl-4-tert-butylbenzenesulfonamide may act as a histone deacetylase inhibitor, which could potentially lead to the inhibition of cancer cell growth. Additionally, N-benzyl-4-tert-butylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which could be useful in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-benzyl-4-tert-butylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-4-tert-butylbenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-4-tert-butylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-benzyl-4-tert-butylbenzenesulfonamide has been shown to have neuroprotective effects against ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-4-tert-butylbenzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-benzyl-4-tert-butylbenzenesulfonamide is soluble in organic solvents, which makes it easy to handle and use in various experiments. However, one limitation of using N-benzyl-4-tert-butylbenzenesulfonamide is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-benzyl-4-tert-butylbenzenesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-benzyl-4-tert-butylbenzenesulfonamide involves the reaction between benzylamine and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Propiedades
Número CAS |
321704-15-8 |
|---|---|
Nombre del producto |
N-benzyl-4-tert-butylbenzenesulfonamide |
Fórmula molecular |
C17H21NO2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-benzyl-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)15-9-11-16(12-10-15)21(19,20)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3 |
Clave InChI |
YMBHVQLKTGIYNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



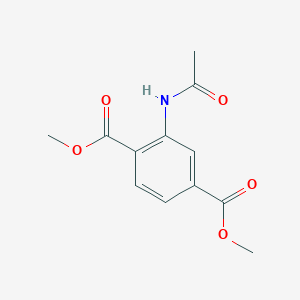



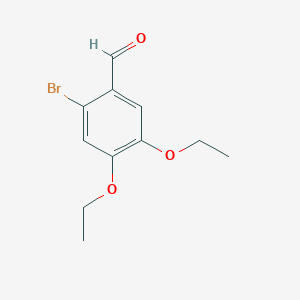

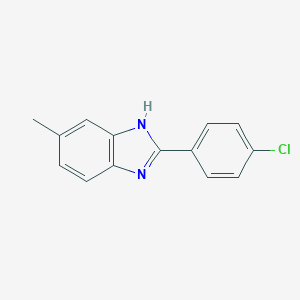
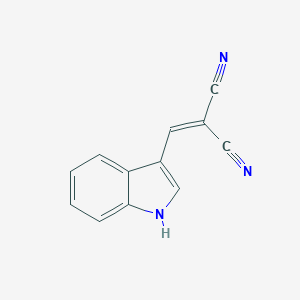

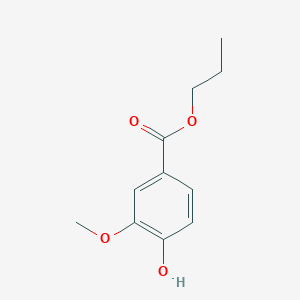
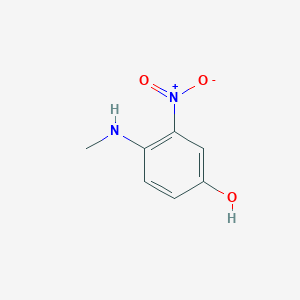
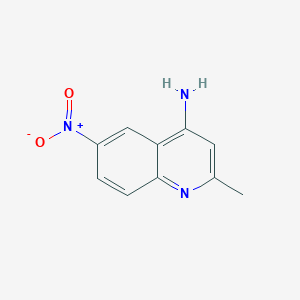
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
